(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone
Description
The compound "(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(indolin-1-yl)methanone" is a structurally complex molecule featuring a pyrazolo[3,4-b]pyridine core substituted with a 1,1-dioxidotetrahydrothiophen-3-yl group, a methyl group at position 3, a thiophen-2-yl moiety at position 6, and an indolin-1-yl methanone at position 2. While direct bioactivity data for this compound are unavailable in the provided evidence, structurally related analogs (e.g., pyrazolo-pyrimidines and bis-pyrazoles) have been synthesized and characterized, highlighting their relevance in drug discovery .
Properties
IUPAC Name |
2,3-dihydroindol-1-yl-[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3S2/c1-15-22-18(24(29)27-10-8-16-5-2-3-6-20(16)27)13-19(21-7-4-11-32-21)25-23(22)28(26-15)17-9-12-33(30,31)14-17/h2-7,11,13,17H,8-10,12,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMGWGEWVCFXJHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCC5=CC=CC=C54)C6CCS(=O)(=O)C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
The compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation. This results in an increased potassium ion flow across the cell membrane, which can lead to hyperpolarization and a decrease in cell excitability.
Biochemical Pathways
The activation of GIRK channels by this compound affects the GPCR signaling pathways . These pathways play a crucial role in various physiological processes, including pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays. It has shown nanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK channels by this compound can lead to a decrease in cell excitability. This can have various effects depending on the specific cell type and the physiological context. For example, in neurons, this could lead to a decrease in neuronal firing, potentially affecting processes such as pain perception, reward/addiction, and anxiety.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally analogous derivatives reported in the literature, focusing on synthesis, physicochemical properties, and structural features.
Key Observations:
Structural Diversity: The target compound’s pyrazolo[3,4-b]pyridine core distinguishes it from analogs like compound 10 (pyrazolo[1,5-a]pyrimidine) and compound 7b (bis-pyrazole-thienothiophene). The indoline methanone and sulfone groups in the target compound may enhance polarity and binding affinity compared to phenyl or cyanide substituents in analogs .
Synthetic Approaches :
- The target compound’s synthesis route is unspecified, but related compounds (e.g., 7b, 10) employ reflux with DMF/EtOH and piperidine or diazonium coupling, achieving moderate-to-high yields (70–80%) .
Spectroscopic Profiles: The carbonyl group in compound 7b (IR: 1720 cm⁻¹) suggests similarities to the methanone moiety in the target compound. However, the absence of sulfone or indoline spectral data in analogs limits direct comparisons .
Potential Bioactivity: While the target compound’s bioactivity is unreported, pyrazolo-pyrimidines (e.g., compound 10) and bis-pyrazoles (e.g., compound 7b) are often explored as kinase inhibitors or anticancer agents due to their heterocyclic frameworks .
Research Implications and Limitations
- Structural Optimization : The sulfone and indoline groups in the target compound may improve solubility and target interaction compared to methyl/cyanide-substituted analogs, though this requires validation .
- Data Gaps : Direct comparisons of bioactivity, solubility, and stability are hindered by the absence of experimental data for the target compound. Further studies should focus on synthesizing and profiling this molecule.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
